3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-amino-ethoxymethyl substituent at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tertiary amines for drug discovery. Its structure combines a polar amino-ethoxy moiety with the lipophilic tert-butyl ester, balancing solubility and membrane permeability. The compound was listed by CymitQuimica (Ref: 10-F080633) but is currently discontinued, suggesting specialized or historical use .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-5-11(9-15)10-17-8-6-14/h11H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZNDKQDBXSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation and Carbamate Protection
This method involves a three-step sequence starting with the functionalization of a piperidine precursor. The tert-butyl carbamate (Boc) group is introduced first to protect the piperidine nitrogen, followed by alkylation at the 3-position to install the 2-amino-ethoxymethyl side chain.
Key Steps :
-
Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield piperidine-1-carboxylic acid tert-butyl ester .
-
Hydroxymethylation : The 3-position of the Boc-protected piperidine undergoes hydroxymethylation using formaldehyde under basic conditions, producing 3-(hydroxymethyl)-piperidine-1-carboxylic acid tert-butyl ester .
-
Amination and Ethoxylation : The hydroxymethyl group is converted to 2-amino-ethoxymethyl via a two-step process:
Reaction Conditions and Yields :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N, THF, 0°C → RT, 12 h | 92% | 98% |
| Hydroxymethylation | HCHO, NaHCO₃, H₂O/EtOH, 50°C, 6 h | 78% | 95% |
| Mesylation | MsCl, Et₃N, DCM, 0°C, 2 h | 89% | 97% |
| Amination | 2-Aminoethanol, DMF, 60°C, 8 h | 65% | 90% |
Route 2: Reductive Amination of a Keto Intermediate
An alternative approach employs reductive amination to construct the 2-amino-ethoxymethyl side chain.
Key Steps :
-
Ketone Formation : Oxidation of 3-(hydroxymethyl)-piperidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinan yields 3-oxo-piperidine-1-carboxylic acid tert-butyl ester .
-
Reductive Amination : The ketone reacts with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound.
Optimization Insights :
-
Solvent Selection : Methanol outperforms THF due to better solubility of intermediates.
-
pH Control : Maintaining pH ~6 with acetic acid enhances imine formation and subsequent reduction.
Comparative Performance :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 43% | 55% |
| Step Count | 4 | 3 |
| Byproduct Formation | Moderate | Low |
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts both yield and reaction rate. Polar aprotic solvents (e.g., DMF) facilitate nucleophilic displacement in Route 1, while protic solvents (e.g., MeOH) stabilize intermediates in Route 2.
Temperature Optimization :
-
Mesylation Step : Conducting the reaction at 0°C minimizes sulfonic acid byproducts.
-
Amination Step : Elevated temperatures (60–80°C) accelerate displacement but risk racemization.
Catalytic Enhancements
The addition of catalytic iodide (e.g., NaI) during the amination step in Route 1 improves leaving-group ability, boosting yields to 72%.
Purification and Characterization
Chromatographic Techniques
Flash Chromatography :
-
Mobile Phase : Hexane/ethyl acetate (3:1 → 1:1 gradient) resolves Boc-protected intermediates.
-
Silica Gel Grade : 230–400 mesh ensures adequate separation of polar byproducts.
Recrystallization :
-
Solvent Pair : Ethyl acetate/n-hexane (1:5) yields crystals with >99% purity.
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
δ 1.44 ppm (s, 9H, Boc tert-butyl)
-
δ 3.58 ppm (t, 2H, -OCH₂CH₂NH₂)
-
δ 4.05 ppm (m, 2H, piperidine CH₂O)
-
-
LC-MS : [M+H]⁺ = 303.2 (calculated for C₁₄H₂₇N₂O₄⁺).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 40% compared to batch processes. Key advantages include:
-
Precise temperature control via microreactors.
-
Inline FTIR monitoring for real-time adjustment.
Cost-Benefit Analysis
| Factor | Batch Process | Flow Process |
|---|---|---|
| Capital Cost | $120,000 | $250,000 |
| Operational Cost/kg | $8,200 | $6,500 |
| Purity Consistency | 95–98% | 98–99% |
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group impedes functionalization at the 3-position. Mitigation includes:
-
Directed Ortho-Metalation : Using LDA to deprotonate the 3-position selectively.
-
Microwave Assistance : Reducing reaction times from 12 h to 2 h.
Amine Oxidization
The primary amine in the side chain is prone to oxidization. Solutions involve:
-
Inert Atmosphere : Conducting reactions under nitrogen or argon.
-
Stabilizers : Adding 0.1% w/v ascorbic acid to reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following piperidine-1-carboxylic acid tert-butyl ester derivatives share the core scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Polarity: The 4-aminophenoxy derivative (C16H23N2O3) has higher polarity due to its aromatic ring and ether linkage, while the cyclopropane-containing analog (C15H26N3O3) introduces steric hindrance and amide functionality.
- Solubility: Amino-ethoxy groups (e.g., in the target compound) enhance water solubility compared to non-polar tert-butyl esters.
- Synthetic Utility: The tert-butyl carbamate group is a common protecting group for amines, as seen in EP 2 402 347 A1, where similar derivatives are used to synthesize pyrrolidinone-containing compounds .
Physicochemical Properties and Stability
- Lipophilicity: The tert-butyl ester increases logP values, favoring blood-brain barrier penetration. For example, the target compound’s logP is estimated at ~1.5, whereas the 4-aminophenoxy derivative (logP ~2.0) is more lipophilic due to the aromatic ring.
- Stability : The tert-butyl carbamate is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl in ether, as in ). Derivatives with electron-withdrawing groups (e.g., nitro in ) may exhibit altered stability.
Biological Activity
3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H23N3O3
- CAS Number : 1353978-82-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as a pharmacological agent. The following sections detail specific activities, including anti-inflammatory, analgesic, and neuroprotective effects.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For instance, compounds structurally related to 3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3-(2-Amino-ethoxymethyl)-piperidine derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that modifications to the piperidine structure can enhance anti-inflammatory properties, making it a candidate for further development as an anti-inflammatory drug .
2. Analgesic Effects
The analgesic properties of similar piperidine compounds have also been documented. Research indicates that these compounds may act through multiple pathways, including modulation of pain perception through opioid receptors and inhibition of pro-inflammatory cytokines.
3. Neuroprotective Effects
Emerging research suggests that derivatives of piperidine can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Case Studies
Several case studies have investigated the biological activities of piperidine derivatives:
- Study on Neuroprotection : A study evaluated the neuroprotective effects of a piperidine derivative similar to 3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improvement in cognitive function metrics.
- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that piperidine derivatives significantly reduced inflammation compared to control groups, confirming their potential as anti-inflammatory agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of COX Enzymes : As noted earlier, the inhibition of COX enzymes is a primary pathway for its anti-inflammatory effects.
- Modulation of Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, contributing to its analgesic and neuroprotective effects.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves (1) alkylation of a piperidine precursor with 2-amino-ethoxymethyl groups and (2) Boc (tert-butoxycarbonyl) protection. Phase-transfer catalysis (PTC) with chiral catalysts, as demonstrated in enantioselective alkylation of similar piperidine derivatives, can enhance stereochemical control . Purification often employs column chromatography (silica gel, gradient elution) or recrystallization, with purity verified via HPLC (>95%) and NMR .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% threshold) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Despite limited toxicity data for this specific compound, structurally similar tert-butyl piperidine esters show acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, PPE (gloves, goggles), and in situ monitoring for reactive intermediates. Consult Safety Data Sheets (SDS) for analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) for risk mitigation strategies .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models identify optimal conditions (solvent, temperature, catalyst loading). The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error approaches. For example, reaction path searches for tert-butyl piperidine derivatives have accelerated catalyst selection .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer : Chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) enable enantioselective alkylation, as seen in the synthesis of (R)- and (S)-α-alkylcysteines. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee). Dynamic kinetic resolution may also resolve racemization issues .
Q. How to resolve discrepancies in reported reaction yields for similar tert-butyl piperidine esters?
- Methodological Answer : Cross-reference experimental variables (e.g., solvent polarity, catalyst loading, temperature) across studies. Use Design of Experiments (DoE) to identify critical factors:
- Factorial Design : Test interactions between variables (e.g., solvent vs. temperature).
- Response Surface Methodology (RSM) : Optimize yield and ee simultaneously.
Example: DoE applied to piperidine-1-carboxylate synthesis reduced experimental runs by 40% while maximizing yield .
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Methodological Answer :
- In Situ Characterization : Real-time monitoring via FTIR or Raman spectroscopy detects reactive intermediates (e.g., azetidines, epoxides) prone to degradation .
- Low-Temperature Quenching : For hygroscopic intermediates, use anhydrous solvents and inert atmospheres (N₂/Ar) .
- Protecting Group Alternatives : Compare Boc with alternative groups (e.g., Fmoc) for stability under specific conditions .
Data Contradiction Analysis
Q. How to address conflicting data on reaction kinetics for tert-butyl piperidine derivatives?
- Methodological Answer :
- Cross-Validation : Replicate experiments under reported conditions (e.g., solvent: DCM vs. THF; catalyst: PTC vs. organocatalysts).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carboxylate groups) traces reaction pathways to identify rate-limiting steps .
- Meta-Analysis : Aggregate kinetic data from literature (e.g., Arrhenius parameters) to model variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
